![molecular formula C8H6Cl2N2 B597553 3,5-dichloro-6-methyl-1H-indazole CAS No. 1207175-10-7](/img/structure/B597553.png)
3,5-dichloro-6-methyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-dichloro-6-methyl-1H-indazole is a chemical compound with the molecular formula C8H6Cl2N2 . It is a type of indazole, which is a bicyclic compound consisting of two nitrogen-containing rings .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic system with a pyrazole ring fused to a benzene ring . The compound has a molecular weight of 201.05 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of approximately 344.1°C at 760 mmHg .Scientific Research Applications
Structural Analysis and Physical Properties
- Supramolecular Structure Study : Research on NH-indazoles, including 3-methyl-1H-indazole, explored their crystal structures. These compounds are 1H-tautomers, and studies include X-ray crystallography and magnetic resonance spectroscopy. The study provides insights into hydrogen bonding and aromatic interactions in these structures (Teichert et al., 2007).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : A study described the synthesis of sixty-five new derivatives of ethyl-1H-indazole-3-carboxylate with various acyl radicals and substituents, including methyl groups at position 5 or 6 (Bistocchi et al., 1981).
- Indazole-Indole-Carboxamides as Inhibitors : Research on indazole- and indole-carboxamides found them to be potent, selective, and reversible inhibitors of monoamine oxidase B. These compounds are synthesized using standard procedures and have significant potency (Tzvetkov et al., 2014).
- Ring Transformation Studies : A study on 3, 4-dihydro-1-methyl-6-phenyl-1, 4, 5-benzotriazocin-2 (1H)-one demonstrated its transformation into 1-(methylcarbamoyl) methyl-3-phenyl-1H-indazole, highlighting the chemical reactivity and potential applications of such transformations (Fujimura et al., 1984).
Biological and Pharmacological Activities
- Antispermatogenic Agents : Research on halogenated 1-benzylindazole-3-carboxylic acids and related derivatives, including 1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid, showed potent antispermatogenic activity (Corsi & Palazzo, 1976).
- Antibacterial and Antifungal Agent : Indazole scaffolds, including derivatives of 1H-indazole, were found to be effective against bacterial strains and a fungal strain, Candida albicans. This study highlights the antimicrobial potential of indazole compounds (Panda et al., 2022).
Medicinal Chemistry
- FGFR Inhibitors for Cancer Therapy : A study on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives identified them as potent inhibitors of fibroblast growth factor receptor (FGFR), which is a target in cancer therapy. This research provides insight into the development of new cancer therapies (Zhang et al., 2016).
Safety and Hazards
Future Directions
Indazole derivatives, including 3,5-dichloro-6-methyl-1H-indazole, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on further exploring the biological activities of these compounds and developing new synthetic methods.
Mechanism of Action
Target of Action
It’s known that indazole derivatives can interact with a variety of targets, including tyrosine kinases and various cell growth pathways .
Mode of Action
Indazole derivatives have been shown to inhibit cell growth , suggesting that they may interact with their targets to disrupt normal cell proliferation
Result of Action
Some indazole derivatives have been shown to inhibit cell growth , suggesting that 3,5-dichloro-6-methyl-1H-indazole may have similar effects
properties
IUPAC Name |
3,5-dichloro-6-methyl-2H-indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2N2/c1-4-2-7-5(3-6(4)9)8(10)12-11-7/h2-3H,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJSJZSBKUCGJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30744349 |
Source
|
Record name | 3,5-Dichloro-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1207175-10-7 |
Source
|
Record name | 3,5-Dichloro-6-methyl-2H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30744349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.